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An In-Depth Technical Guide to the Physicochemical Properties of 5-(Thiophen-3-yl)furan-2-
carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(Thiophen-3-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring

core linked to a thiophene ring. As a bifunctional molecule with both aromatic and carboxylic

acid moieties, its physicochemical properties are of paramount importance for its application in

medicinal chemistry and materials science. This guide provides a detailed examination of these

properties, offering both established data and field-proven experimental protocols for their

determination. The compound serves as a crucial intermediate in the synthesis of

pharmaceuticals, organic electronic materials, and other biologically active agents[1].

Understanding its acidity, solubility, and lipophilicity is fundamental to optimizing its use in

cross-coupling reactions, developing organic semiconductors, and designing novel therapeutic

candidates[1].

Compound Profile & Core Properties
The structural arrangement of 5-(Thiophen-3-yl)furan-2-carboxylic acid, with its electron-rich

heterocyclic systems and the acidic carboxylic group, dictates its chemical behavior and

physical characteristics. While extensive experimental data for this specific molecule is not
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widely published, we can infer its properties from closely related analogues and standard

chemical principles.

Key Identifiers and Structural Information
Property Value Source

IUPAC Name
5-(Thiophen-3-yl)furan-2-

carboxylic acid
-

Synonyms
2-Furancarboxylic acid, 5-(3-

thienyl)-
[2]

CAS Number 560993-95-5 [1][2]

Molecular Formula C₉H₆O₃S [1][3]

Molecular Weight 194.21 g/mol [1][2][3]

Canonical SMILES
C1=CC(=CS1)C2=CC=C(O2)C

(=O)O
-

Estimated Physicochemical Data
The following table summarizes key physicochemical properties. Where direct experimental

data is unavailable, values are estimated based on well-characterized structural analogues like

2-thiophenecarboxylic acid and 2-furancarboxylic acid.
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Property Estimated Value
Rationale & Comparative
Data

Physical State Solid at 25°C

Heterocyclic carboxylic acids

like 2-thiophenecarboxylic acid

are typically crystalline

solids[4][5].

Melting Point ~130-150 °C

Based on analogues: 2-

Thiophenecarboxylic acid

(125-127 °C)[4][5] and 2-

Furancarboxylic acid (133.5

°C)[6].

Acidity (pKa) ~3.4 - 3.6

The pKa of 2-

thiophenecarboxylic acid is

3.49[4]. The electronic nature

of the linked furan ring is

expected to have a minor

influence.

Lipophilicity (LogP) ~1.8 - 2.2

Calculated based on

analogues: 2-

Thiophenecarboxylic acid

(LogP: 1.57)[4] and 2-

Furancarboxylic acid (LogP:

0.64)[6]. The addition of the

thiophene/furan ring increases

lipophilicity.

Aqueous Solubility Sparingly soluble

The carboxylic acid group

enhances water solubility, but

the large, aromatic heterocyclic

system limits it. Analogues are

soluble in hot water[4].

Spectroscopic and Analytical Characterization
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Confirming the identity and purity of 5-(Thiophen-3-yl)furan-2-carboxylic acid is critical.

Standard spectroscopic methods are employed for this purpose.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals for the protons on the furan and thiophene rings. The chemical shifts

and coupling constants of these aromatic protons provide definitive structural confirmation of

the substitution pattern. A broad singlet corresponding to the carboxylic acid proton would

also be observable, typically downfield.

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show signals for

each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic

acid (typically ~160-170 ppm) and the carbons of the two heterocyclic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the exact mass and elemental composition (C₉H₆O₃S). The fragmentation pattern

can provide further structural insights.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A

strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of

the carboxylic acid. A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O

(carbonyl) stretch.

Experimental Protocols for Physicochemical
Determination
The following section details step-by-step methodologies for quantifying the key

physicochemical properties of the title compound. The rationale behind each step is provided to

ensure a trustworthy and self-validating experimental design.

Protocol 1: Determination of Aqueous Solubility (Shake-
Flask Method)
This protocol follows the OECD Guideline 105 for determining water solubility, a critical

parameter for drug formulation and environmental assessment.
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Causality: The shake-flask method is the gold standard for determining the saturation solubility

of a compound. By agitating an excess of the solid with water until equilibrium is reached, we

ensure the aqueous phase is truly saturated, providing an accurate measurement.

Methodology:

Preparation: Add an excess amount of 5-(Thiophen-3-yl)furan-2-carboxylic acid to a

known volume of deionized water in a sealed, temperature-controlled flask.

Equilibration: Agitate the flask in a mechanical shaker or stirrer at a constant temperature

(e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point

(e.g., 48 hours) should be tested to confirm that solubility has not changed.

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample

at high speed to pellet any undissolved solid.

Sampling & Analysis: Carefully extract a known volume of the clear supernatant. Analyze the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection at the compound's λ_max.

Quantification: Calculate the solubility (e.g., in mg/mL or mol/L) by comparing the analytical

response to a standard curve prepared with known concentrations of the compound.

Preparation Equilibration Phase Separation Analysis

Add excess solid
to known volume of water

Agitate at constant T
(24h & 48h)

Centrifuge sample
to pellet solid Extract supernatant Analyze via HPLC-UV Calculate against

standard curve

Preparation Titration Analysis

Dissolve known mass
of compound

Titrate with standardized
NaOH solution

Record pH after
each addition

Plot pH vs.
Volume of Titrant

Determine equivalence
point

pKa = pH at
1/2 equivalence point

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1608311?utm_src=pdf-body
https://www.benchchem.com/product/b1608311?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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